trans-5-Decene

Descripción

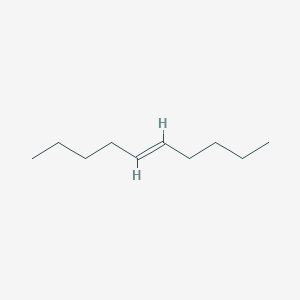

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-dec-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURSXESKOOOTOV-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873229 | |

| Record name | (E)-5-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | trans-5-Decene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18114 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7433-56-9, 7433-78-5 | |

| Record name | (5E)-5-Decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7433-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-5-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-5-Decene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-5-Decene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-5-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-dec-5-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-5-Decene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8FZ66YW4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Reaction Pathways of Trans 5 Decene

Oxidative Reactivity and Combustion Kinetics

Ignition Delay Studies of trans-5-Decene in Fuel Research

Ignition delay time is a critical parameter in fuel research, indicating how quickly a fuel ignites under specific conditions. Studies involving this compound, alongside 1-decene (B1663960) and n-decane, have been conducted in both constant-volume spray and homogeneous gas-phase shock-tube environments at high pressures (1–4 MPa). These experiments provide valuable kinetic data for developing reaction mechanisms and assessing the relative reactivity of these compounds across different temperature regimes, including low-temperature, negative-temperature-coefficient (NTC), and high-temperature conditions. acs.org

Derived cetane number (DCN) measurements from spray ignition experiments show a good correlation with shock-tube ignition delay measurements in the NTC region. These studies reveal that compounds with double bonds, such as decenes, exhibit substantially reduced oxidative reactivity compared to their alkane counterparts like n-decane. Furthermore, the location of the double bond influences reactivity; this compound, with its centrally located double bond, shows lower reactivity compared to 1-decene, which has a terminal double bond acs.org.

Across the three C10 fuel compounds (1-decene, this compound, and n-decane), ignition delays in both shock tube and spray experiments demonstrate differences by factors of 2–4 under NTC and low-temperature conditions (below 900 K) acs.org. However, at high temperatures (above 900 K), a reversal in reactivity trend is observed, with this compound becoming the most reactive, and n-decane the least. Despite this reversal, the differences in ignition delay at high temperatures are much smaller, typically ranging from 10–50% acs.org.

Table 1: Comparative Ignition Delay Trends of C10 Hydrocarbons

| Compound | Double Bond Location | Reactivity (NTC/Low-Temp, <900 K) | Reactivity (High-Temp, >900 K) |

| n-Decane | None | Higher | Least Reactive |

| 1-Decene | Terminal | Higher than this compound | - |

| This compound | Central | Lower than 1-Decene | Most Reactive |

Comparative Oxidative Reactivity with Other C10 Hydrocarbons

In catalytic cracking reactions over H-ZSM-5 zeolite, decene, with its double bond structure, demonstrates high reactivity and is almost completely converted, primarily yielding olefins. This contrasts with decane, which shows lower conversion under similar conditions. Decene also results in a lower methane (B114726) yield and higher selectivity for light olefins compared to decane, indicating its suitability for producing light olefins in such processes researchgate.netmdpi.com.

Ozonolysis and Atmospheric Chemistry

Ozonolysis, the reaction of alkenes with ozone, is a crucial process in atmospheric chemistry, playing a significant role in the formation of photochemical oxidants and aerosols that impact air quality and climate acs.org.

Gas-Phase Reactions of Ozone with Symmetrical Alkenes

The gas-phase reaction of ozone with alkenes, including symmetrical alkenes like this compound, is initiated by a 1,3-dipolar cycloaddition of ozone across the carbon-carbon double bond. This forms a short-lived primary ozonide (POZ), or 1,2,3-trioxolane, which rapidly decomposes acs.orgcopernicus.orgacs.org. The decomposition of the POZ proceeds via cycloreversion, yielding two primary carbonyl compounds and two carbonyl oxide biradicals, also known as Criegee intermediates (CIs) acs.orgcopernicus.orgnih.gov.

For symmetrical alkenes, this reaction simplifies, as the two fragments formed are identical. In the case of linear trans alkenes larger than trans-2-butene, including this compound, the ozonolysis typically results in a nearly 50:50 mixture of syn- and anti-Criegee intermediate conformers acs.orgnih.gov. These Criegee intermediates are highly vibrationally excited due to the substantial exothermicity (over 350 kJ mol⁻¹) of the ozonolysis reaction acs.orgnih.gov.

The fate of these Criegee intermediates is critical in atmospheric chemistry. They can undergo collisional stabilization by bath gases in the atmosphere, forming stabilized Criegee intermediates (sCIs), or they can further decompose nih.govresearchgate.net. The stabilization efficiency of Criegee intermediates increases with the number of carbon atoms in linear trans alkenes at a given pressure, with stabilization appearing nearly complete for this compound and trans-7-tetradecene at 1000 Torr acs.org.

Identification of Carbonyl Products and Biradical Intermediates in Ozonolysis

In the ozonolysis of symmetrical alkenes like this compound, the primary carbonyl product identified is pentanal acs.org. The formation yields of these primary carbonyls are typically close to 1.0, consistent with the direct decomposition of the primary ozonide into a carbonyl and a Criegee intermediate acs.org.

Table 2: Primary Products of this compound Ozonolysis

| Reactant | Product (Carbonyl) | Biradical Intermediate (Criegee Intermediate) |

| This compound | Pentanal | Pentanal oxide biradical |

Photochemical and Photoinduced Transformations

Photochemical reactions involve the absorption of light by a molecule, leading to an excited state that can undergo chemical transformations numberanalytics.comdrhuang.com. This process allows for the overcoming of activation energy barriers and access to high-energy intermediates not typically achievable through thermal processes numberanalytics.comdrhuang.com.

Wavelength-Dependent Reactivity Control

The outcome of a photochemical reaction is significantly influenced by the wavelength and intensity of the light absorbed numberanalytics.com. Different wavelengths carry different energy levels, with shorter wavelengths (e.g., UV light) being more energetic than longer wavelengths (e.g., visible light) drhuang.commsu.edu. This wavelength dependence can be exploited to control the reactivity and reaction pathways of molecules.

In the context of this compound, studies have explored its behavior under specific light irradiation to achieve wavelength-dependent reactivity control. For instance, this compound has been identified as a suitable substrate for thermal triazolinedione (TAD) reactions, showing stability towards both UV and visible light irradiation researchgate.net. This stability is crucial for systems where light is used to selectively activate or deactivate other components in a reaction mixture.

The ability to switch between thermally and photochemically activated reaction channels using external stimuli like light is a key area in chemical reaction control researchgate.net. By carefully selecting the wavelength, it is possible to gate specific reactions. For example, a mixture containing this compound can be made non-reactive under visible light, but then subjected to UV irradiation to selectively induce photoenol products or thermal addition products researchgate.net. This demonstrates how wavelength-dependent light can act as a "gate" to control the reaction outcome, highlighting the potential for precise manipulation of chemical processes through photochemistry researchgate.net.

Table 3: Wavelength Influence on Photochemical Reactions

| Light Type | Wavelength Range (approx.) | Energy Level | Impact on Reactivity |

| Ultraviolet | 100-400 nm | Higher | Often used for photochemical change; can induce reactions inaccessible thermally. drhuang.commsu.edu |

| Visible | 400-750 nm | Lower | Can be used for selective activation/deactivation in multi-component systems. drhuang.comresearchgate.net |

Photosensitized Reactions in Environmental Contexts

Photosensitized reactions play a crucial role in the environmental fate of alkenes. In the context of atmospheric chemistry, this compound has been investigated for its interactions with atmospheric oxidants, particularly ozone. Studies have shown that the ozonolysis of linear alkenes, including this compound, leads to the formation of stabilized Criegee intermediates (SCI). For this compound, 100% stabilization of these intermediates was observed at approximately 400 Torr. The gas-phase reaction of this compound with ozone at 293 K primarily yields n-pentanal (n-C₄H₉CHO) as the main carbonyl product. oup.com

This process involves the initial addition of ozone to the alkene double bond, forming a primary ozonide, which then rapidly fragments to produce carbonyl compounds and Criegee intermediates. The stabilization and subsequent reactions of these intermediates are significant for understanding atmospheric processes, including the formation of secondary organic aerosols and the generation of hydroxyl radicals. oup.comrsc.org

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich double bond reacts with electron-deficient species.

Halogenation of this compound involves the addition of halogens across the double bond. For instance, the reaction of this compound with bromine (Br₂) in the presence of dichloromethane (B109758) (CH₂Cl₂) proceeds via trans addition of bromine. vaia.com This reaction forms a dibrominated intermediate, which can then be further transformed. The stereochemistry of such additions is crucial, as it dictates the configuration of the resulting dihalide. vaia.com

Conversely, the electrochemical reduction of dihalides derived from decenes can regenerate the alkene. Controlled-potential electrolyses of these dihalides at a mercury pool electrode have been shown to yield cis- and/or this compound as the sole products in nearly quantitative yields (>90%). The stereochemistry of the dehalogenation can be determined by analyzing the olefin-isomer distribution using techniques like vapor-phase chromatography (VPC). researchgate.net

This compound undergoes electrophilic addition reactions with various cationic species. A notable example is the addition of the phenoxathiin (B166618) cation radical (PO•+) to alkenes. This compound, among other alkenes, reacts with this cation radical to form (E)- and (Z)-(10-phenoxathiiniumyl)alkenes. These adducts can then undergo further reactions, such as the loss of a proton and phenoxathiin when treated with basic alumina (B75360) in acetonitrile (B52724) solution. The addition process is often stereospecific, with the formation of specific stereoisomers depending on the initial alkene configuration and the nature of the cationic species involved. acs.org For instance, the addition of episulfonium cation radicals to trans-alkenes, including this compound, leads to the formation of erythro bisadducts, indicating a stereospecific trans addition mechanism. acs.org

Catalytic Functionalization and Transformation

Catalytic processes are essential for the selective functionalization and transformation of alkenes into valuable products.

Studies using 1-decene as a starting material with a Rh(BiPhePhos) catalyst have shown that the alkene isomerizes into various internal cis- and trans-decene isomers, including this compound, in the absence of syngas (CO/H₂). rsc.orgrsc.org This isomerization is a stepwise process, and the concentration profiles of these isomers reach thermodynamic equilibrium over time. rsc.orgrsc.org

The relative energies of the n-decene isomers play a crucial role in their thermodynamic equilibrium distribution. Computational quantum chemical approaches have been employed to accurately reproduce the experimental olefin isomer distribution. For trans-isomers, trans-2-decene (B104024) or trans-4-decene (B95707) are often predicted to be the most stable. All computational methods indicate that 1-decene is the least stable isomer, and trans configurations are generally lower in energy than their cis counterparts by 4–6.5 kJ/mol. rsc.org

The following table illustrates the calculated relative energies of various n-decene isomers with respect to 1-decene, highlighting the thermodynamic landscape of isomerization:

| Isomer | Relative Energy (ΔE, kJ/mol) (Example Calculation) rsc.org |

| 1-Decene | 0.0 |

| trans-2-Decene | -11.0 to -12.0 |

| cis-2-Decene (B1277015) | -6.5 to -8.0 |

| trans-3-Decene | -10.5 to -11.5 |

| cis-3-Decene | -6.0 to -7.5 |

| trans-4-Decene | -10.0 to -11.0 |

| cis-4-Decene | -5.5 to -7.0 |

| This compound | -9.5 to -10.5 |

| cis-5-Decene (B1353255) | -5.0 to -6.5 |

Note: The exact values may vary depending on the computational method used. The range provided is illustrative based on findings. rsc.org

The presence of additives like 1,4-benzoquinone (B44022) (BQ) has been shown to suppress isomerization during ethenolysis reactions by consuming hydrides formed on the catalyst, thereby improving the selectivity to desired products like 1-hexene (B165129) from this compound. researchgate.netrsc.org

Stereoselective functionalization of internal alkenes like this compound is a challenging but important area in organic synthesis. While some reactions designed for stereoselective transformations might not proceed as expected, others offer pathways for functionalization.

For instance, in studies aiming for C-H allylic alkylation, internal alkenes such as this compound did not yield the desired C-H allylic alkylation product under specific reaction conditions. However, a significant amount of the ene-adduct of this compound was observed at 0 °C, indicating that the initial ene reaction with a sulfur diimide oxidant did occur, but subsequent steps in the alkylation pathway were hindered. nih.gov

Another example of functionalization is the hydrosilylation of this compound. This reaction, catalyzed by nickel complexes, can convert this compound into decyltrimethoxysilane (B1661985). For example, using this compound, trimethoxysilane, and Ni(OtBu)₂•2KCl, decyltrimethoxysilane was obtained in 83% yield. epfl.ch While the stereoselectivity of this specific transformation for this compound was not explicitly detailed in the provided information, the process represents a direct functionalization of the alkene. epfl.ch

Computational and Theoretical Investigations of Trans 5 Decene

Quantum Chemical Characterization of Isomeric Stability

Quantum chemical calculations are instrumental in determining the relative stabilities of different isomers of a compound, offering insights into their thermodynamic preferences.

Computational studies have extensively investigated the relative energies of cis and trans configurational isomers of n-decene, including trans-5-Decene and its cis counterpart, cis-5-Decene (B1353255). Across various computational methods, including Hartree-Fock, Density Functional Theory (DFT), and correlated ab initio approaches, the trans configurations of n-decene isomers are consistently predicted to be lower in energy than their cis counterparts. The calculated energy differences typically range from 4 to 6.5 kJ mol⁻¹. However, experimentally determined energy differences between a cis isomer and its trans counterpart for n-decenes are often observed to be below 4 kJ mol⁻¹. The Benson group contribution method, an empirical approach, estimates an energy difference of -4.9 kJ mol⁻¹ between trans and cis olefins, attributing this to van der Waals repulsions helsinki.firsc.org.

The following table summarizes the general trends observed for the relative energies of cis/trans n-decene isomers:

| Isomer Type | Relative Energy (kJ mol⁻¹) - Computational Prediction | Relative Energy (kJ mol⁻¹) - Experimental Observation |

| trans | Lower by 4–6.5 kJ mol⁻¹ compared to cis helsinki.firsc.org | Lower by < 4 kJ mol⁻¹ compared to cis helsinki.firsc.org |

| cis | Higher by 4–6.5 kJ mol⁻¹ compared to trans helsinki.firsc.org | Higher by < 4 kJ mol⁻¹ compared to trans helsinki.firsc.org |

Beyond cis/trans isomerism, computational methods have also been applied to understand the energetics of positional isomers of n-decene. Across all computational methodologies, 1-decene (B1663960) is consistently identified as the least stable isomer among the n-decenes helsinki.firsc.org. For trans-isomers, most computational methods predict either trans-2-decene (B104024) or trans-4-decene (B95707) to be the most stable, which aligns well with experimental observations. Similarly, for cis-configurations, cis-2-decene (B1277015) is generally predicted as the most stable isomer by most methods, a finding consistent with experimental data helsinki.firsc.org.

The thermodynamic equilibrium distribution of n-decene isomers has been investigated in experimental settings, such as Rh-catalyzed isomerization. These experiments show that the concentration profiles of the isomers reach a constant state after a certain reaction time, indicating the attainment of thermodynamic equilibrium. Computational quantum chemical approaches have demonstrated their ability to reasonably reproduce these experimental olefin isomer distributions, highlighting their utility in predicting equilibrium compositions of long-chain olefins helsinki.firsc.orgrsc.org.

The accurate description of the relative energies of long-chain olefins, particularly cis isomers, presents a challenge for quantum chemical methods due to small energy differences involved helsinki.firsc.org. Studies have shown that the inclusion of electron correlation is critical for accurately describing the relative energies of cis-isomers helsinki.firsc.orgacs.org.

Furthermore, the incorporation of dispersion corrections in DFT calculations significantly improves the agreement between computed and experimental relative energies. For instance, dispersion-corrected functionals like BP86-D3 and B3LYP-D3 have been found to best reproduce the experimentally determined energy differences between cis and trans n-decene isomers. The mean unsigned error (MUE) in relative energies decreases substantially when dispersion corrections are applied. For BP86, the MUE decreased from 2.89 to 1.33 kJ mol⁻¹, and for B3LYP, it decreased from 1.69 to 0.91 kJ mol⁻¹ upon adding dispersion corrections. This demonstrates that these corrections effectively compensate for the absence of long-range dispersion interactions in standard density functionals helsinki.firsc.orgrsc.org. Among density functionals not explicitly corrected for van der Waals interactions, M06-2X, with its higher percentage of non-local Hartree-Fock exchange, performs relatively well with an MUE of 1.51 kJ mol⁻¹ helsinki.fi. The influence of solvent effects on thermodynamic stability has been found to be small, typically below 1 kJ mol⁻¹ helsinki.fi.

Molecular Modeling of Reaction Mechanisms

Molecular modeling techniques are essential for elucidating the intricate pathways of chemical reactions, including the identification of transition states and reactive intermediates.

Computational studies have contributed to understanding the role of this compound in various reaction mechanisms, particularly in catalytic processes. For example, this compound has been identified as a component in the linear C₁₀ products formed during the dimerization of 1-pentene, catalyzed by a WCl₆/R′NH₂/R″₃N/EtAlCl₂ system. The formation of these products has been discussed in the context of a Cossee-type mechanism, suggesting how this compound can arise from such catalytic transformations sbras.ru.

A notable computational and experimental comparison involves the methylenation reaction of 5-decene isomers. In this reaction, this compound showed a significantly higher conversion to the corresponding cyclopropane (B1198618) (75% yield) compared to cis-5-Decene (13% yield) under similar reaction conditions. The observed slower reaction rate for cis-5-Decene was attributed to increased steric hindrance in the transition state during the concerted migratory syn-insertion of the coordinated cis-5-decene into the palladium alkylboron bond acs.org. This highlights how computational insights into transition state geometries can explain observed differences in reactivity between isomers.

Molecular modeling is crucial for simulating and characterizing transition states and reaction intermediates, which are fleeting species that dictate reaction outcomes. This compound has been utilized in studies characterizing the stability of Criegee intermediates, which are important reactive species formed during the ozonolysis of alkenes scielo.br. Computational investigations of ozonolysis mechanisms for trans alkenes, including this compound, have explored the formation and stabilization of these intermediates scielo.br. These studies often involve examining potential energy surfaces and identifying key conformers of intermediates scielo.br.

Furthermore, the general principles of simulating transition states are applied to reactions involving alkenes. For radical-molecule reactions, transition state calculations are performed on open-shell systems, where electron correlation energy is critical for accurately describing transition state properties github.io. Transition state optimization typically requires significant computational resources github.io. The characterization of a true transition state involves identifying a structure with exactly one imaginary vibrational frequency, which corresponds to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed from the transition state to confirm that it connects the reactants to the products along the minimum energy pathway libretexts.org. Molecular dynamics simulations have also been employed to study the behavior of this compound and cis-5-Decene in condensed phases, providing insights into their conformational flexibility and interactions, which can indirectly inform studies of reaction intermediates helsinki.fi.

Spectroscopic Property Prediction through Computational Methods

Computational spectroscopy involves the use of theoretical methods to predict and interpret the spectroscopic properties of molecules. These methods are crucial for characterizing the electronic structure, vibrational modes, and nuclear magnetic resonance (NMR) signatures of compounds. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are prominent quantum mechanical approaches widely employed for such predictions due to their balance of accuracy and computational efficiency wikipedia.orgnih.gov. While specific detailed computational spectroscopic data solely for this compound may be less frequently reported in isolation, the methodologies are well-established and routinely applied to similar alkene structures to gain structural and electronic insights nih.govresearchgate.netmdpi.com.

Theoretical Calculations of NMR Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for elucidating molecular structure and confirming experimental assignments joaquinbarroso.com. These calculations typically involve determining the magnetic shielding tensors for relevant nuclei (e.g., ¹H and ¹³C) using quantum mechanical methods, most commonly Density Functional Theory (DFT) wikipedia.orgjoaquinbarroso.com. For accurate results, it is essential to use an optimized molecular structure and an appropriate basis set in the calculations joaquinbarroso.com.

The computed isotropic magnetic shielding values are then referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to convert them into chemical shifts (δ values) that are directly comparable to experimental NMR spectra joaquinbarroso.com. While experimental ¹H and ¹³C NMR spectra for this compound are available nih.gov, computational methods can predict these shifts, aiding in the assignment of signals to specific functional groups and providing insights into long-distance interactions joaquinbarroso.com. For instance, computational chemical shifts from DFT-optimized conformers have been shown to accurately reproduce experimental ¹H and ¹³C chemical shifts for other unsaturated hydrocarbons, such as conjugated linolenic acids methyl esters, highlighting the applicability and accuracy of these methods for molecules containing double bonds researchgate.net.

Vibrational and Electronic Spectra Predictions

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are extensively used to predict vibrational and electronic spectra nih.govnih.govresearchgate.net. For vibrational spectroscopy, TD-DFT can calculate Raman and Infrared (IR) spectra, providing insights into the characteristic vibrational modes of a molecule nih.govresearchgate.netmdpi.comarxiv.org. These predictions are crucial for understanding how different parts of a molecule vibrate and interact, which can be particularly insightful for alkenes like this compound with their characteristic C=C stretching vibrations. The impact of molecular conformations on these spectra is also a critical consideration, with averaging calculations over several conformers often improving agreement with experimental data nih.gov. For example, TD-DFT calculations on conformers of cis-5-decene have served as models for the C=C stretch in acyl chains, demonstrating the utility of these methods for decene isomers nih.govresearchgate.net.

For electronic spectra, TD-DFT enables the prediction of absorption and fluorescence spectra, providing information about electronic transitions within the molecule nih.gov. This is particularly relevant for conjugated systems, although alkenes like this compound, while not highly conjugated, still exhibit electronic transitions that can be characterized computationally. These predictions help in understanding the molecule's interaction with light and its potential photophysical properties.

Computational Fluid Dynamics and Reactivity Modeling in Combustion Systems

Computational Fluid Dynamics (CFD) is an indispensable tool for simulating complex fluid flow and heat transfer phenomena, including combustion processes resolvedanalytics.commdpi.comcfdland.com. CFD models are increasingly vital for the design and optimization of combustion systems, offering a cost-effective and flexible alternative to extensive experimental characterization resolvedanalytics.comsjsu.edu. The combustion of hydrocarbons, including this compound, involves intricate chemical reactions coupled with fluid dynamics, making CFD a suitable approach for detailed analysis mdpi.com.

Research has specifically investigated the reactivity of this compound in combustion-relevant conditions. Shock tube experiments have been conducted to probe the chemical kinetic effects of the double bond position in long alkenes, including this compound, cis-5-Decene, 1-Decene, and n-Decane researchgate.netresearchgate.netacs.org. These studies typically cover high-pressure and high-temperature ranges relevant to compression ignition engines researchgate.netresearchgate.net.

Detailed Research Findings on this compound Reactivity:

Ignition Delay Times: Comparative studies of ignition delay times for 1-decene, this compound, and n-decane in both constant-volume spray and homogeneous gas-phase shock-tube environments at high pressures (1–4 MPa) reveal significant differences in reactivity acs.org.

At low-temperature and negative-temperature-coefficient (NTC) conditions (below 900 K), ignition delays showed differences by factors of 2–4 among the three C₁₀ fuel compounds acs.org.

At high temperatures (above 900 K), shock-tube experiments indicated a reversal in the reactivity trend, with this compound being the most reactive and n-decane the least reactive, though the differences in ignition delay were smaller (10–50%) acs.org.

Influence of Double Bond Position and Isomerism:

In some shock tube studies of decene isomers (1-decene, cis-2-decene, cis-5-decene, and this compound) at specific conditions (40-66 bar and 850-1500 K), no discernible difference between the reactivities of cis-5-decene and this compound was detected researchgate.netresearchgate.net. This suggests that under these conditions, the cis-trans configuration might have a less pronounced influence compared to the double bond's position along the carbon chain researchgate.netresearchgate.net.

However, other studies on shorter-chain alkene isomers have shown that reactivity can increase with the movement of the double bond towards the center of the molecule researchgate.net. The position of the double bond significantly influences the ignition delay, with centrally located double bonds (like in this compound) generally leading to lower reactivity at low temperatures compared to terminal double bonds (like in 1-Decene) acs.org.

Table 1: Comparative Ignition Delay Trends for C₁₀ Fuels

| Fuel Compound | Temperature Regime (<900 K, NTC) | Temperature Regime (>900 K) | Reference |

| n-Decane | Higher reactivity | Least reactive | acs.org |

| 1-Decene | Higher reactivity | Intermediate reactivity | acs.org |

| This compound | Lower reactivity | Most reactive | acs.org |

Note: Reactivity is inversely proportional to ignition delay time.

*Table 2: Reactivity Comparison of Decene Isomers in Shock Tube Studies (850-1500 K, 40-66 bar)

| Isomer | Reactivity (Relative) | Reference |

| 1-Decene | Lower | researchgate.netresearchgate.net |

| cis-2-Decene | Intermediate | researchgate.netresearchgate.net |

| cis-5-Decene | Higher | researchgate.netresearchgate.net |

| This compound | Higher | researchgate.netresearchgate.net |

Note: Under these specific conditions, no discernible difference between cis-5-decene and this compound reactivity was observed researchgate.netresearchgate.net.

Computational Fluid Dynamics Models for Combustion:

CFD models for combustion incorporate various approaches to simulate the complex interplay of turbulence, chemical kinetics, and transport phenomena resolvedanalytics.comcfdland.com. Common models include:

Chemical Equilibrium (CE) Model: Assumes reactions are at thermodynamic equilibrium, simplifying reaction kinetics and useful for predicting equilibrium composition and temperature resolvedanalytics.com.

Flamelet Generated Manifold (FGM) Model: Represents the flame as a function of the fuel-oxidizer ratio and temperature, computationally efficient for turbulent flames resolvedanalytics.com.

Steady Laminar Flamelet (SLF) Model: Solves flow and flame equations for laminar flames, providing detailed flame structure but with high computational cost resolvedanalytics.com.

Partially Stirred Reactor (PaSR) Model: A zero-dimensional model that accounts for partial mixing at the sub-grid level with turbulent exchange, used for modeling turbulent combustion osti.govosti.gov.

Detailed Chemical Kinetic Mechanisms: These mechanisms describe combustion through a series of elementary reactions based on the law of mass action, and their integration with CFD is crucial for accurate predictions of fuel behavior, especially for larger hydrocarbon fuels like this compound sjsu.edumdpi.comresearchgate.net. The scale of these mechanisms can increase exponentially with the number of carbon atoms, often requiring automatic generation programs mdpi.com.

CFD simulations, coupled with detailed chemical kinetic mechanisms, provide in-depth information about the combustion characteristics of fuels, enabling the optimization of fuel combustion processes and the reduction of emissions cfdland.comresearchgate.net.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and reaction monitoring of organic compounds, including trans-5-Decene. It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

1H and 13C NMR for Structural Elucidation and Reaction Monitoring

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are routinely employed for the structural elucidation of this compound. The characteristic signals of alkene protons in ¹H NMR spectra, typically resonating in the range of δ 4-8 ppm, are highly diagnostic for the presence of the alkene functional group. fiveable.melibretexts.org For trans-alkenes like this compound, the coupling constant (J) between the vinylic protons is typically larger, ranging from 15-18 Hz, which is a key indicator for establishing the trans stereochemistry of the double bond. fiveable.melibretexts.org

In ¹³C NMR spectroscopy, the sp² hybridized carbon atoms of the double bond in alkenes are deshielded compared to alkane carbons, exhibiting chemical shifts in the range of 100-170 ppm. libretexts.orgacs.org These signals appear as sharp single lines in broad-band decoupled ¹³C NMR spectra, making the presence of a double bond readily identifiable. libretexts.org PubChem and ChemicalBook provide access to both ¹H and ¹³C NMR spectral data for this compound, which are invaluable for its identification and structural confirmation. nih.govguidechem.comchemicalbook.com

Beyond structural confirmation, NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time. It allows for the tracking of reactant consumption and product formation, providing quantitative information without the need for external calibration or reference compounds, which is particularly beneficial when dealing with stereoisomers. magritek.com For instance, in olefin metathesis reactions where this compound can be a product, ¹³C NMR has been successfully utilized to monitor its formation. An increase in the peak intensity around 132 ppm in the ¹³C NMR spectrum has been observed, corresponding to the C=C bonds of the newly formed decene products. aip.orgmdpi.comresearchgate.net Similarly, ¹H NMR has been used to monitor the progress of various alkene transformations, including cross-metathesis reactions involving products like (E)-5-decene. mdpi.comresearchgate.net

Table 1: Typical NMR Chemical Shift Ranges for Alkenes

| NMR Type | Proton/Carbon Type | Chemical Shift Range (δ, ppm) | Diagnostic Feature |

| ¹H NMR | Alkenyl Protons | 4-8 | Presence of C=C bond fiveable.melibretexts.org |

| ¹H NMR | trans Vinylic Protons | J = 15-18 Hz | trans Stereochemistry fiveable.melibretexts.org |

| ¹³C NMR | sp² Carbons (C=C) | 100-170 | Presence of C=C bond libretexts.orgacs.org |

In Situ NMR Spectroscopy for Mechanistic Investigations

In situ NMR spectroscopy offers a unique advantage by allowing direct observation of reaction intermediates and real-time monitoring of catalytic processes under reaction conditions. This capability is crucial for elucidating reaction mechanisms and understanding the factors influencing selectivity and reactivity. aip.orgresearchgate.netnih.govcapes.gov.br

In the context of alkene chemistry, in situ NMR has been instrumental in mechanistic investigations. For example, a combined in situ Magic Angle Spinning (MAS) NMR and Raman spectroscopic probe has been developed and applied to study heterogeneous catalysis, specifically the metathesis of 2-pentene (B8815676) and ethene, which yields cis- and this compound as products. aip.org The ¹³C NMR data from these in situ experiments clearly showed an increase in the peak at approximately 132 ppm over time, directly correlating to the formation of the C=C bonds in the decene products. aip.org This demonstrates the ability of in situ NMR to track product evolution and provide insights into the reaction pathway. Furthermore, in situ ¹H NMR studies have been employed to probe the mechanisms of alkene-to-alkene transfer reactions and E/Z isomerization processes, offering direct evidence for the formation and interconversion of various intermediates. nih.govmdpi.com

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) techniques are essential for determining the molecular weight, elemental composition, and fragmentation patterns of chemical compounds, aiding in their identification and the analysis of mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the separation, identification, and quantification of volatile and semi-volatile organic compounds in complex mixtures. For this compound, GC-MS analysis is a standard method for purity assessment and identification. nih.govgfschemicals.com The technique separates components based on their volatility and interaction with the GC column, and then the mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for each compound. PubChem provides GC-MS data for this compound, including the NIST library number, total peaks, and top m/z values, which are used for comparison and identification against spectral databases. nih.gov This allows for the unambiguous identification of this compound within a mixture and the detection of impurities or co-products.

Table 2: Representative GC-MS Data for this compound

| Parameter | Value | Source |

| NIST Number | 142595 | PubChem nih.gov |

| Library | Main library | PubChem nih.gov |

| Total Peaks | 78 | PubChem nih.gov |

| m/z Top Peak | 55 | PubChem nih.gov |

| m/z 2nd Highest | 41 | PubChem nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Unknown Compound Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places, allowing for the precise determination of elemental composition. This level of accuracy is critical for identifying unknown compounds, differentiating between isomers, and confirming the molecular formula of synthesized products. While specific experimental HRMS data for this compound were not detailed in the provided snippets, PubChemLite offers predicted Collision Cross Section (CCS) values for various adducts of this compound (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M+K]⁺, [M-H]⁻). uni.lu These predicted values are derived from HRMS-related calculations and are useful for compound identification in ion mobility-mass spectrometry experiments. The accurate mass provided by HRMS, along with the precise isotopic pattern, serves as a definitive tool for confirming the molecular formula of this compound (C₁₀H₂₀, Molecular Weight: 140.27 g/mol guidechem.comfishersci.casigmaaldrich.com) and distinguishing it from other compounds with similar nominal masses.

Table 3: Predicted HRMS Adducts and Collision Cross Sections for this compound

| Adduct | m/z (Predicted) | Predicted CCS (Ų) uni.lu |

| [M+H]⁺ | 141.16378 | 135.0 |

| [M+Na]⁺ | 163.14572 | 145.9 |

| [M+NH₄]⁺ | 158.19032 | 143.6 |

| [M+K]⁺ | 179.11966 | 137.9 |

| [M-H]⁻ | 139.14922 | 135.4 |

| [M+Na-2H]⁻ | 161.13117 | 139.2 |

| [M]⁺ | 140.15595 | 136.6 |

| [M]⁻ | 140.15705 | 136.6 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information about the functional groups and molecular vibrations within a compound. These methods are crucial for identifying the presence of specific bonds and for distinguishing between isomers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique that measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels of chemical bonds. acs.org For alkenes like this compound, characteristic absorption bands are observed. The C=C stretching vibration typically appears as a moderate band in the region of 1680-1640 cm⁻¹. acs.orguc.eduorgchemboulder.comjove.com The =C-H stretching vibrations, associated with the hydrogens directly attached to the double bond, are found at higher wavenumbers (3100-3000 cm⁻¹) compared to C-H stretches in saturated alkanes (below 3000 cm⁻¹), serving as a useful diagnostic feature. acs.orguc.eduorgchemboulder.comjove.com

Crucially for stereochemical assignment, the out-of-plane bending vibrations of the =C-H group are highly indicative. For trans-alkenes, a strong absorption band is typically observed around 960 cm⁻¹, while cis-alkenes show a band around 750 cm⁻¹. uc.edu This distinct difference allows for the clear differentiation between the trans and cis isomers of decene. IR spectra for this compound are available in databases like PubChem and ChemicalBook. nih.govguidechem.com

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by measuring the inelastic scattering of photons, providing information about molecular vibrations that cause a change in polarizability. acs.orguc.edu Due to different selection rules, IR and Raman activities are often complementary; bonds with weak dipole moments but high polarizability, such as C=C bonds, tend to be strong in Raman spectra. acs.orguc.edu

For alkenes, the C=C stretching mode is a strong and characteristic band in the Raman spectrum, typically appearing near 1650 cm⁻¹. s-a-s.orgnsf.gov PubChem lists Raman spectra for this compound. nih.gov In research, Raman spectroscopy has been used to study the C=C stretch in decene, with theoretical calculations on cis-5-decene (B1353255) serving as a model. nsf.gov Furthermore, a combined in situ NMR and Raman spectroscopic probe has been employed to monitor metathesis reactions, where Raman peaks around 1660 cm⁻¹ were assigned to the formation of cis- and this compound products, demonstrating its utility in tracking reaction progress and catalyst structure simultaneously. aip.org

Table 4: Key Vibrational Spectroscopy Bands for this compound

| Technique | Vibration Type | Wavenumber Range (cm⁻¹) | Diagnostic Feature |

| IR | C=C Stretch | 1680-1640 | Moderate band, presence of double bond acs.orguc.eduorgchemboulder.comjove.com |

| IR | =C-H Stretch | 3100-3000 | Higher frequency than alkane C-H acs.orguc.eduorgchemboulder.comjove.com |

| IR | trans =C-H Bend | ~960 | Strong band, indicates trans stereochemistry uc.edu |

| Raman | C=C Stretch | ~1650 | Strong band, presence of double bond s-a-s.orgnsf.gov |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups based on their characteristic vibrational modes. surfacesciencewestern.com For alkenes like this compound, specific absorption bands are diagnostic of the carbon-carbon double bond and the associated C-H bonds. spectroscopyonline.comorgchemboulder.comlibretexts.orgvscht.czlibretexts.org

Key characteristic IR absorption bands for trans-alkenes include:

C-H Stretching (sp² hybridized carbons): A band appears slightly above 3000 cm⁻¹, typically in the range of 3000-3100 cm⁻¹. This differentiates alkene C-H stretches from alkane C-H stretches, which occur below 3000 cm⁻¹. spectroscopyonline.comorgchemboulder.comlibretexts.orgvscht.czlibretexts.org

C=C Stretching: The carbon-carbon double bond stretching vibration usually gives rise to a moderate band. For trans-alkenes, this C=C stretch is generally observed between 1680 and 1660 cm⁻¹. spectroscopyonline.comorgchemboulder.comlibretexts.orgvscht.czlibretexts.org The intensity of this peak can vary depending on the symmetry of the alkene. spectroscopyonline.com

C-H Wagging (Out-of-Plane Bending): A highly characteristic and often intense band for trans-alkenes is the out-of-plane C-H bending vibration, or "wag," which appears sharply at approximately 965 ± 5 cm⁻¹. This band is particularly useful for distinguishing trans isomers. spectroscopyonline.comuc.edu

The region between 1400 cm⁻¹ and 400 cm⁻¹ is known as the fingerprint region, where a unique pattern of absorbance peaks can be used for compound identification by comparison with known standards. libretexts.orglibretexts.org FT-IR spectra for this compound are available in spectroscopic databases. nih.govnist.gov

Table 1: Characteristic FT-IR Absorption Bands for trans-Alkenes

| Functional Group | Type of Vibration | Wavenumber Range (cm⁻¹) | Intensity/Notes |

| =C-H | Stretching | 3000-3100 | Moderate to strong, above 3000 cm⁻¹ spectroscopyonline.comorgchemboulder.comlibretexts.orgvscht.czlibretexts.org |

| C=C | Stretching | 1680-1660 | Moderate spectroscopyonline.comorgchemboulder.comlibretexts.orgvscht.czlibretexts.org |

| =C-H | Out-of-plane bend (wag) | 965 ± 5 | Strong, sharp, diagnostic for trans-alkenes spectroscopyonline.comuc.edu |

Raman Spectroscopy for In Situ Reaction Monitoring

Raman spectroscopy is an optical technique well-suited for in-situ reaction monitoring in chemical synthesis, particularly for compounds with strong Raman active modes like the C=C bond in alkenes. rsc.orgoxinst.comrug.nl Unlike IR spectroscopy, Raman scattering from water is relatively weak, making it advantageous for reactions in aqueous environments. oxinst.comrug.nl

For this compound, the C=C stretching vibration is a prominent feature in its Raman spectrum. Research has shown that the C=C bonds in products like cis- and this compound can be monitored by Raman spectroscopy, with peaks increasing in intensity over reaction time. aip.org Specifically, a peak at approximately 1660 cm⁻¹ has been assigned to the C=C stretch of this compound. aip.org

Raman measurements on a series of trans-alkenes have revealed that the presence of a double bond can significantly influence the intensity of longitudinal acoustical modes (LAM), particularly LAM-1, due to long-range coupling between longitudinal and transverse motion. aip.orgaip.org This indicates that Raman spectroscopy can provide information not only on functional groups but also on conformational aspects of trans-alkenes. aip.orgaip.org Raman spectroscopy has been successfully employed to monitor alkene conversion to polymer in real-time and in-situ. rsc.orgrug.nlrsc.org Raman spectra for this compound are also available in spectral databases. nih.govchemicalbook.com

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially in mixtures containing its isomers.

Gas Chromatography (GC) for Isomer Separation and Quantification

Gas Chromatography (GC) is a highly effective method for the analysis of isomeric hydrocarbons, including decenes, due to its high efficiency in separating compounds with similar physicochemical properties. vurup.skacs.orgrsc.org The technique is widely used for the identification and quantification of this compound. gfschemicals.comlabproinc.comthermofisher.com

The separation of cis-trans isomers and positional isomers of alkenes presents a significant challenge due to their close boiling points and similar chemical properties. vurup.sk Capillary gas chromatography, particularly with specialized stationary phases, offers the necessary selectivity. For instance, liquid crystalline stationary phases have demonstrated high isomeric selectivity for the separation of positional and cis-trans isomers of hydrocarbons. vurup.sk Squalane has also been used as a stationary phase for the separation of linear alkene isomers. acs.org

GC analysis of this compound typically involves the use of flame ionization detectors (FID) for quantification. gfschemicals.comlabproinc.comthermofisher.com Retention indices, such as Kovats Retention Index, are crucial for the identification of hydrocarbons in GC, especially when mass and infrared spectra of isomers can be quite similar. nih.govvurup.sk

Table 2: GC Parameters and Applications for this compound

| Parameter/Application | Description | Reference |

| Stationary Phase | Nonpolar (e.g., HP-5MS for molecular weight determination), Liquid Crystalline, Squalane | vurup.skacs.orgrsc.org |

| Detection | Flame Ionization Detector (GC-FID) | gfschemicals.comlabproinc.comthermofisher.com |

| Identification | Kovats Retention Index, GC/MS confirmation | nih.govnist.govvurup.skrsc.orggfschemicals.comlabproinc.comthermofisher.com |

| Separation Capability | Separation of positional and cis-trans isomers of decenes | vurup.skacs.org |

Chiral Chromatography for Enantiomeric Analysis (if applicable to related decene derivatives)

This compound itself is an achiral molecule, meaning it does not possess a chiral center and therefore does not exist as enantiomers. Consequently, chiral chromatography is not applicable for the enantiomeric analysis of this compound.

However, chiral chromatography would be relevant for the analysis of decene derivatives or other alkene compounds that do contain chiral centers. This technique is specifically designed to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. The principle relies on the temporary diastereomeric interactions between the chiral stationary phase and the enantiomers of the analyte.

Hyphenated Spectrometric Techniques in Alkene Analysis

Hyphenated techniques combine two or more analytical methods, typically a separation technique (like chromatography) with a detection or identification technique (like spectroscopy), to provide more comprehensive information about a sample. actascientific.comchemijournal.comslideshare.netresearchgate.net This approach offers enhanced sensitivity, accuracy, and the ability to analyze complex mixtures. actascientific.comchemijournal.comslideshare.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used hyphenated technique that couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. actascientific.comchemijournal.comslideshare.netresearchgate.net After separation by GC, the eluted compounds are introduced into a mass spectrometer, which ionizes them and measures their mass-to-charge ratio (m/z) and fragmentation patterns. This provides crucial information for molecular weight determination and structural elucidation. nih.govnist.govrsc.org

For this compound, GC-MS can confirm its molecular weight (140.27 g/mol ) and provide characteristic fragmentation patterns that aid in its identification and differentiation from other decene isomers. nih.govuni.lunist.govrsc.org GC-MS spectra for this compound are available in various databases. nih.govnist.gov

Gas Chromatography-Fourier Transform Infrared (GC-FTIR)

GC-FTIR combines gas chromatography with Fourier Transform Infrared spectroscopy. This technique allows for the collection of an infrared spectrum of each component as it elutes from the GC column. actascientific.comresearchgate.net The FTIR detector provides functional group information for the separated compounds, complementing the molecular weight and fragmentation data obtained from MS. actascientific.comresearchgate.net

While GC-MS is excellent for identification based on mass and fragmentation, GC-FTIR offers direct information about the vibrational modes of functional groups, which can be particularly useful for distinguishing isomers that might have similar mass spectra but different vibrational characteristics. actascientific.comresearchgate.net FT-IR spectra obtained via GC-FTIR for this compound are available. nih.govnist.gov

Table 3: Hyphenated Spectrometric Techniques for this compound Analysis

| Technique | Separation Component | Detection/Identification Component | Key Information Provided |

| GC-MS | Gas Chromatography | Mass Spectrometry | Molecular weight, fragmentation patterns, identification of separated compounds. nih.govnist.govrsc.org |

| GC-FTIR | Gas Chromatography | Fourier Transform Infrared Spectroscopy | Functional group analysis, structural information of separated compounds. nih.govnist.govactascientific.comresearchgate.net |

Research Applications and Broader Implications of Trans 5 Decene Chemistry

Role in Targeted Organic Synthesis

The inherent stereochemistry of trans-5-Decene positions it as a significant component in the targeted synthesis of various organic compounds, especially those requiring specific spatial arrangements of atoms.

While not universally applied for all complex molecules, this compound plays a notable role in the synthesis of specific bioactive compounds, particularly in the realm of insect pheromones. Its utility as a precursor for these biologically active substances highlights its importance in specialized organic synthesis. For instance, it has been involved in the characterization of the effect of cyclization and size on the stability of Criegee intermediates formed during ozonolysis. fishersci.ca Furthermore, this compound has been utilized in reactions with phenoxathiin (B166618) cation radical in acetonitrile (B52724) solution to form bis(10-phenoxathiiniumyl) alkane adducts. fishersci.ca

This compound is a key intermediate in the synthesis of certain insect pheromones, which are bioactive compounds used for pest management. A prominent example is its use in the production of 5-decenyl acetate (B1210297), a major component of the Peach Twig Borer (PTB) pheromone. google.comgoogle.comgoogleapis.com The synthesis typically involves the cross-metathesis of 5-decene with 5-hexenyl acetate in the presence of Grubbs' catalyst. This reaction yields 5-decenyl acetate with a high trans:cis isomeric ratio, often ranging from 80:20 to 84:16, which is crucial for the biological activity of the pheromone. google.comgoogle.comgoogleapis.com The resulting E-5-decenyl acetate can then be hydrolyzed to obtain E-5-decenol, another essential component of the PTB pheromone. google.comgoogleapis.com This synthetic route offers a fast, inexpensive, and high-yield process for these important agricultural chemicals. google.comgoogleapis.com

The trans configuration of this compound makes it a valuable stereoselective building block. In advanced synthetic methodologies, maintaining or controlling the stereochemistry of a molecule is paramount. In ethenolysis reactions, for example, specific catalysts have demonstrated the ability to enrich mixtures containing 5-decene to over 95% of the E-isomer, showcasing its utility in achieving high stereoselectivity. nih.gov This ability to control the stereochemical outcome of reactions underscores its importance in constructing molecules with precise three-dimensional structures.

Industrial Chemical Processes and Catalysis Research

This compound is extensively employed in catalysis research, particularly as a model compound for understanding fundamental reaction mechanisms in industrial chemical processes like olefin metathesis and hydroformylation.

This compound is a frequently chosen model compound in the study of olefin metathesis and ethenolysis due to its commercial availability and symmetrical structure. oup.com Its symmetrical nature simplifies the analysis of cross-metathesis reactions by eliminating complications arising from homo-metathesis. oup.com

Research has evaluated various ruthenium olefin metathesis catalysts, including N-heterocyclic carbene (NHC) ruthenium catalysts (e.g., HG-C711, Grubbs G2, and Hoveyda-Grubbs HG2), for their efficacy in the ethenolysis of internal olefins like this compound to produce α-olefins. oup.comoup.com Studies have shown that NHC-based ruthenium catalysts generally exhibit better activity and selectivity for terminal olefin formation compared to phosphine-based analogs. oup.comoup.com

A significant aspect of this research involves addressing isomerization, a known side reaction during ethenolysis. researchgate.netrsc.orgresearchgate.net this compound is used to identify optimal ethenolysis conditions and to develop strategies to suppress isomerization, thereby improving the selectivity for desired products such as 1-hexene (B165129). researchgate.netrsc.orgresearchgate.net For instance, the addition of 1,4-benzoquinone (B44022) (BQ) has been shown to completely suppress isomerization during the ethenolysis of this compound by consuming ruthenium hydride species that cause isomerization. researchgate.netrsc.orgresearchgate.net

Researchers utilize this compound in batch isomerization experiments, often in the presence of catalysts like Rh(BiPhePhos) and an inert atmosphere (e.g., nitrogen) but in the absence of reactive gases (CO/H₂), to study the kinetics and thermodynamics of olefin isomerization. rsc.orgrsc.org These studies aim to determine if the olefin isomer distribution reaches a thermodynamic equilibrium and to validate computational quantum chemical approaches that predict this distribution. rsc.orgrsc.org Experimental findings indicate that trans configurations of decene isomers are generally lower in energy than their cis counterparts. rsc.orgrsc.org Understanding these isomerization pathways is crucial for optimizing catalytic cycles and improving the selectivity and efficiency of industrial processes.

Environmental Chemistry and Atmospheric Fate Studies

The behavior of alkenes in the atmosphere is crucial for understanding air quality and climate. This compound serves as a model compound in studies investigating the atmospheric fate of unsaturated hydrocarbons.

Contribution to Atmospheric Oxidation Processes

This compound is utilized to characterize the impact of molecular structure, including cyclization and size, on the stability of Criegee intermediates (CIs) formed during ozonolysis uni.luwikipedia.org. Ozonolysis, a 1,3-dipolar cycloaddition reaction involving alkenes and ozone, is a significant atmospheric process that generates these carbonyl oxide intermediates sigmaaldrich.comnih.gov. The gas-phase ozonolysis of alkenes, including this compound, is a source of atmospheric oxidants, such as hydroxyl (OH) radicals nih.gov.

The reaction is highly exothermic, leading to chemically activated products that can undergo fragmentation nih.gov. For linear trans alkenes like this compound, the ozonolysis reaction typically results in an approximately 50:50 mixture of syn- and anti-Criegee intermediate conformers, indicating little preference in the cycloreversion pathway sigmaaldrich.comnih.gov.

Research indicates that the stabilization of Criegee intermediates increases with the carbon number in homologous trans alkene sequences. For this compound, nearly complete stabilization of Criegee intermediates has been observed at approximately 400 torr sigmaaldrich.comnih.gov. This stabilization is crucial as it influences the subsequent reactions and lifetimes of these intermediates in the atmosphere. The reaction rates of organic compounds with photochemically generated oxidants like hydroxyl radicals, nitrate (B79036) radicals, and ozone are essential for assessing atmospheric persistence and developing environmental exposure models fishersci.no. Methods such as the Atkinson method are employed to estimate these reaction rates, including those for ozone reactions with olefins fishersci.no.

Table 1: Criegee Intermediate Stabilization in trans-Alkenes during Ozonolysis

| Alkene | Pressure (Torr) | Criegee Intermediate Stabilization (%) | Source |

| This compound | ~400 | Nearly Complete | sigmaaldrich.comnih.gov |

| trans-7-Tetradecene | 1000 | Nearly Complete | nih.gov |

| Tetramethylethylene | 710 | 65 | sigmaaldrich.com |

Photochemical Degradation Pathways

While this compound is a subject of environmental chemistry studies, specific detailed photochemical degradation pathways for this compound itself were not extensively detailed in the provided research. General photochemical degradation processes involve the breakdown of organic molecules through exposure to light, often in the presence of sensitizers or catalysts thegoodscentscompany.comwikipedia.org. However, direct research findings explicitly outlining the step-by-step photochemical degradation mechanisms of this compound were not identified within the scope of the provided information.

Bio-derived Alkene Research and Sustainable Production

The increasing demand for sustainable alternatives to petrochemicals has driven significant interest in the bio-derived production of hydrocarbons, including alkenes.

Metabolic Engineering for Alkene Biosynthesis

Metabolic engineering of microorganisms has emerged as a promising avenue for the bio-based production of various chemicals, including alkanes and alkenes, thereby contributing to a reduced reliance on unsustainable fossil fuels hmdb.cauni.lu. Alkanes and alkenes are highly valued as components of liquid transportation fuels and as precursors for plastics uni.lu. Although some microorganisms naturally synthesize these hydrocarbons, their production levels are typically very low, necessitating metabolic engineering efforts to enhance yields uni.lu.

The reconstruction of alkane and alkene biosynthesis pathways in heterologous microbial hosts often leverages fatty acid biosynthesis pathways uni.lu. Key enzymes involved in the direct enzymatic conversion of fatty acids to terminal alkenes include OleTJE, UndA, and UndB uni.luuni.luguidetopharmacology.org. OleTJE, a cytochrome P450 enzyme isolated from Jeotglicoccus sp. ATCC 8456, is known to decarboxylate short- to long-chain fatty acids, producing 1-alkenes ranging from C3 to C21 uni.luuni.lu. UndA and UndB are non-heme iron oxidases that catalyze the oxidative decarboxylation of medium-chain fatty acids into terminal alkenes uni.lu. Notably, UndB is an integral membrane enzyme belonging to the fatty acid desaturase-like superfamily uni.lu.

Engineered microbial strains, such as the methylotrophic yeast Pichia pastoris, have been developed to produce long-chain α-alkenes (e.g., C15:1, C17:1, and C17:2) from methanol (B129727) through the decarboxylation of fatty acids. In these systems, UndB has demonstrated higher synthesis efficiency for long-chain fatty acids compared to UndA and OleT guidetopharmacology.org. Similarly, engineered Escherichia coli strains incorporating cyanobacterial alkane pathways have shown the ability to produce long-chain alkanes and alkenes, with pentadecane (B166386) and heptadecene being major components . While these advancements primarily focus on terminal alkenes, the underlying metabolic engineering principles and enzymatic mechanisms hold potential for future research into the biosynthesis of specific internal alkenes like this compound. The biosynthesis of fatty acids requires precursors such as acetyl-CoA and malonyl-CoA uni.lu.

Table 2: Key Enzymes in Microbial Alkene Biosynthesis

| Enzyme | Source Organism / Type | Function | Alkene Type / Chain Length |

| OleTJE | Jeotglicoccus sp. ATCC 8456 (Cytochrome P450) | Decarboxylation of fatty acids | 1-alkenes (C3–C21) |

| UndA | Non-heme iron oxidase | Oxidative decarboxylation of medium-chain fatty acids | Terminal alkenes |

| UndB | Non-heme iron oxidase (integral membrane) | Oxidative decarboxylation of medium-chain fatty acids | Terminal alkenes (can catalyze long-chain) |

Challenges and Opportunities in Microbial Biorefineries

Despite significant progress, the microbial production of alkanes and alkenes faces several challenges that need to be addressed to meet industrial requirements. Current production titers in engineered microorganisms are often far from economically viable industrial scales uni.lumetabolomicsworkbench.org. Achieving higher production levels necessitates further engineering of the fatty acid biosynthetic pathway and ensuring an adequate supply of crucial precursors like acetyl-CoA and malonyl-CoA uni.lu. Additionally, the presence of toxic compounds, such as furfural (B47365) and vanillin, in lignocellulosic hydrolysates—a common sustainable feedstock—can significantly impair fermentation effectiveness nih.gov.

However, the field of microbial biorefineries also presents substantial opportunities for sustainable production. Industrial biotechnology aims to reduce the global dependence on finite fossil fuels by providing bio-based fuels, chemicals, and materials hmdb.ca. Microbial oils, derived from various microorganisms, are being explored as sustainable sources for biofuels and polymer precursors nih.gov.

Biorefineries represent an integrated approach to converting biomass into biofuels, chemicals, and power, with the goals of achieving economic viability, valorizing waste streams, and minimizing industrial waste metabolomicsworkbench.org. Opportunities include the utilization of diverse and abundant carbon sources, such as lignocellulosic biomass, food waste, animal manures, municipal solid waste, and sewage nih.gov. Microalgae, for instance, are particularly attractive due to their high productivity, efficient CO2 absorption, and the ability to be cultivated without competing for agricultural land or freshwater resources. The integration of microbial and chemical approaches is considered vital for establishing a truly circular bioeconomy. Furthermore, the application of advanced tools from synthetic biology and systems biology, including data-driven approaches, offers significant opportunities to improve product yields, purity, and to guide the rational design of genetic and enzyme engineering strategies uni.lu.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Stereocontrol

The precise control over stereochemistry, particularly the trans configuration in alkenes like trans-5-Decene, remains a paramount challenge and a significant area for future catalytic research. Novel catalytic systems are being developed to achieve high stereoselectivity in olefin transformations. For instance, olefin metathesis, a powerful tool for carbon-carbon bond formation, has been employed to produce this compound derivatives with specific trans:cis ratios. Catalysts such as bis(tricyclohexylphosphine)dichlororuthenium(II) benzylidene have demonstrated utility in achieving high E-selectivity in related decenyl acetate (B1210297) syntheses, indicating promising avenues for this compound production and functionalization nih.gov.

Beyond metathesis, advancements in organocatalysis and transition-metal catalysis are crucial. Research into palladium(II)-catalyzed alkene functionalization, including nucleopalladation, sheds light on stereochemical pathways (e.g., cis- vs. trans-oxypalladation), which are vital for designing catalysts that can selectively form trans products wikipedia.org. Similarly, cobalt-catalyzed asymmetric olefin isomerization is emerging as a potent strategy for constructing chiral centers with high chemo-, site-, and stereoselectivity from readily available starting materials, offering a pathway to introduce stereochemical control remote from the double bond in related decene systems uni.lu. The design of specific ligands, such as BiPhePhos in rhodium-catalyzed hydroformylation, is also critical for influencing the selectivity towards desired linear or branched products and managing cis/trans isomerization during reactions involving decenes wikipedia.orgfishersci.pt.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and predictive modeling are increasingly indispensable tools for understanding and manipulating the behavior of this compound and similar compounds. These approaches facilitate the anticipation of properties, reactivity, and stability, thereby guiding the design of new compounds and catalytic systems nih.govuni.lu.

Quantitative Structure-Property Relationship (QSPR) models, often combined with genetic algorithms, are employed to predict physical properties such as flash points for unsaturated hydrocarbons, including decenes uni.lu. This allows for a more efficient screening of potential reaction conditions and product characteristics. Furthermore, ab initio calculations have been successfully used to guide the discovery and design of novel dienophiles, such as trans-5-oxocene, demonstrating how computational insights can predict and enhance reactivity and hydrophilicity in trans-alkene derivatives thegoodscentscompany.com.

Computational modeling capabilities, leveraging software packages like Matlab and Python, are applied to develop first-principles models that explain laboratory measurements and optimize chemical processes. This includes mapping engineering equations to experimental data to quantify flow properties, mass transfer, and reaction parameters nih.gov. The integration of machine learning algorithms is also gaining traction, enabling the development of robust predictive models that can handle large and complex datasets, accelerating the exploration of chemical space and the identification of optimal catalysts nih.govuni.lu.

Integrated Analytical Platforms for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time and in situ is crucial for process understanding, optimization, and scaling up, providing important insights into reaction mechanisms and kinetics . Future research will increasingly rely on integrated analytical platforms to track the transformations of this compound.

Techniques such as in situ Fourier-transform infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are highly valued for their ability to provide real-time information on chemical composition and physical form . For example, in situ IR measurements can detect active catalytic species and monitor deactivation phenomena in both batch and continuous processes, offering insights into the stability and performance of catalysts used in decene transformations fishersci.pt.

The development of advanced platforms like digital microfluidics-NMR allows for rapid reaction monitoring using sub-microliter volumes of reagents. This is particularly beneficial for studying fast reactions or those involving scarce and expensive materials, paving the way for automated synthetic discovery platforms where chemical libraries can be screened and reaction kinetics studied in real-time. While challenges exist, particularly in complex media like micellar solutions, the continuous development of spectroscopic methods for online, in situ information remains a priority.

Exploration of Bio-Inspired and Sustainable Synthetic Routes

The pursuit of bio-inspired and sustainable synthetic routes for this compound and its derivatives is a growing area of interest, driven by environmental and economic considerations. This involves drawing inspiration from biological processes and implementing green chemistry principles.

Bio-inspired synthesis, for instance, has been demonstrated in the stereoselective construction of complex bicyclic systems containing trans-decene motifs, often leveraging enzymatic catalysis for highly diastereoselective transformations. This approach integrates biosynthetic logic with synthetic chemistry to achieve efficient diversification of skeletal and stereochemical properties.